molecular formula C20H13B B1509596 2-Bromo-6-(naphthalen-2-yl)naphthalene CAS No. 62156-75-6

2-Bromo-6-(naphthalen-2-yl)naphthalene

Cat. No.: B1509596
CAS No.: 62156-75-6
M. Wt: 333.2 g/mol
InChI Key: BPSRUMBGSVISHE-UHFFFAOYSA-N
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Description

2-Bromo-6-(naphthalen-2-yl)naphthalene is an organic compound with the molecular formula C20H13Br. It is a brominated derivative of naphthalene, featuring a bromine atom at the 2-position and a naphthalen-2-yl group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(naphthalen-2-yl)naphthalene typically involves the bromination of naphthalene derivatives. One common method is the electrophilic aromatic substitution reaction, where naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving consistent results.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(naphthalen-2-yl)naphthalene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of naphthoquinones and other oxidized derivatives.

  • Reduction: Production of dihydro derivatives.

  • Substitution: Introduction of various functional groups at the bromine site.

Scientific Research Applications

2-Bromo-6-(naphthalen-2-yl)naphthalene is utilized in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and interactions with biomolecules.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-6-(naphthalen-2-yl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The bromine atom plays a crucial role in its reactivity, influencing its binding affinity and specificity towards biological targets. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

2-Bromo-6-(naphthalen-2-yl)naphthalene is compared with other similar compounds to highlight its uniqueness:

  • 2-Bromo-6-iodonaphthalene: Similar structure but with an iodine atom instead of bromine.

  • 2,6-Dibromonaphthalene: Contains two bromine atoms at the 2 and 6 positions.

  • 2-Naphthalenol, 6-bromo-: A hydroxyl group is present at the 2-position along with a bromine atom at the 6-position.

These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and behavior.

Properties

IUPAC Name

2-bromo-6-naphthalen-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20-10-9-18-12-17(7-8-19(18)13-20)16-6-5-14-3-1-2-4-15(14)11-16/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSRUMBGSVISHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80727061
Record name 6-Bromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62156-75-6
Record name 6-Bromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80727061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon gas atmosphere, 246 g (860 mmol) of 2,6-dibromonaphthalene, 163 g (950 mmol) of 2-naphthalene boronic acid, 20 g (17.0 mmol) of tetrakis(triphenylphosphine)palladium(0), 3 L of dimethoxyethane (DME) and 1.5 L of 2M sodium carbonate solution were mixed, and stirred for 16 hours while being refluxed. After the completion of the reaction, precipitated crystal was separated by filtration. Then, the obtained solid was cleansed with water, methanol and hexane. The obtained solid was dried under reduced pressure, and 197 g of 2-bromo-6-(2-naphthyl)naphthalene was obtained at an yield of 69%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
163 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One

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